2,5-bis(1,1-Dimethylethyl)-pyrazine

描述

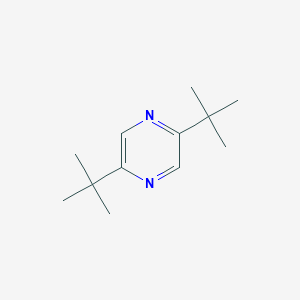

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-ditert-butylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-11(2,3)9-7-14-10(8-13-9)12(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMZWWJVCYMQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344985 | |

| Record name | 2,5-bis(1,1-Dimethylethyl)-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18709-51-8 | |

| Record name | 2,5-bis(1,1-Dimethylethyl)-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,5-bis(1,1-dimethylethyl)-pyrazine. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be confirmed.

In the ¹H NMR spectrum, the tert-butyl groups exhibit a characteristic singlet peak due to the magnetic equivalence of the nine protons. The chemical shift of this peak is influenced by the electron-withdrawing nature of the pyrazine (B50134) ring. The protons on the pyrazine ring itself also produce distinct signals, with their chemical shifts and coupling constants providing definitive evidence for the 2,5-substitution pattern.

The ¹³C NMR spectrum provides further structural confirmation. It shows distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons within the tert-butyl groups, and the carbons of the pyrazine ring. The chemical shifts of the pyrazine ring carbons are particularly informative for confirming the substitution pattern.

Table 1: Representative NMR Data for Pyrazine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyrazine | ¹H | 8.60 | s |

| 2,5-Dimethylpyrazine | ¹H | 8.30 | s |

| 2,6-Dimethylpyrazine | ¹H | 8.37, 8.37 | s, s |

| 2,6-di-tert-butylpyridine | ¹H | 7.47, 7.07, 1.35 | t, d, s |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M+) in the mass spectrum corresponds to the intact molecule, providing a direct measurement of its molecular weight. chemguide.co.uk For this compound (C12H20N2), the expected molecular weight is approximately 192.3 g/mol . scbt.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.uk The high-energy electron bombardment in the mass spectrometer causes the molecular ion to break apart into smaller, charged fragments. chemguide.co.uk The stability of the resulting carbocations influences the fragmentation pattern. libretexts.org For this compound, a prominent fragmentation pathway involves the loss of a methyl group (CH3) to form a stable tertiary carbocation, resulting in a peak at M-15. Subsequent fragmentation events can lead to the loss of larger alkyl fragments.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 192 | [M]+ |

| 177 | [M - CH3]+ |

| 135 | [M - C4H9]+ |

Note: This table is based on general fragmentation principles of alkyl-substituted aromatic compounds. chemguide.co.uklibretexts.org Specific experimental data for this compound was not found.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying this compound within complex mixtures. nih.govresearchgate.net In GC-MS, the mixture is first vaporized and passed through a gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. mdpi.com The separated components then enter the mass spectrometer for detection and identification. nih.gov

The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that aids in its identification. nih.gov By comparing the retention time and the mass spectrum of an unknown peak to that of a known standard of this compound, its presence in a mixture can be unequivocally confirmed. researchgate.net This technique is widely applied in the analysis of food flavors, environmental samples, and industrial chemical processes where pyrazine derivatives may be present. researchgate.netscribd.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

C-H stretching vibrations of the tert-butyl groups, typically observed in the range of 2950-2850 cm⁻¹.

C-H bending vibrations of the tert-butyl groups, appearing around 1470-1365 cm⁻¹.

C=N and C=C stretching vibrations of the pyrazine ring, which are expected in the 1600-1400 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations of the pyrazine ring protons, which provide further confirmation of the aromatic system.

Table 3: General IR Absorption Regions for Functional Groups in this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Alkyl C-H | 2950-2850 | Stretch |

| Alkyl C-H | 1470-1365 | Bend |

| Aromatic C=N, C=C | 1600-1400 | Stretch |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. ufg.br

Pyrazine and its derivatives typically exhibit two main types of electronic transitions:

π → π transitions:* These are generally high-intensity absorptions occurring at shorter wavelengths (higher energy). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. montana.edu

n → π transitions:* These are typically lower-intensity absorptions found at longer wavelengths (lower energy). libretexts.org They involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. montana.edu

The presence of the electron-donating tert-butyl groups on the pyrazine ring can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyrazine. researchgate.net The solvent polarity can also influence the position of these absorption bands. montana.edu

Table 4: Expected UV-Vis Absorption Maxima for Pyrazine Derivatives

| Compound | Transition | Wavelength (λmax, nm) | Solvent |

|---|---|---|---|

| Pyrazine | n → π* | ~320 | Vapor |

| Pyrazine | π → π* | ~260 | Vapor |

| 2,5-Dimethylpyrazine | n → π* | ~327 | Cyclohexane |

Note: The data for this compound is not explicitly available but is expected to show similar transitions with potential shifts due to the larger alkyl groups.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

For this compound, the TGA curve would typically show a stable region at lower temperatures, followed by a sharp decrease in mass as the compound begins to decompose or volatilize at higher temperatures. The onset temperature of this mass loss is a key indicator of its thermal stability. The presence of the bulky tert-butyl groups may influence the volatility and decomposition pathway of the molecule compared to simpler pyrazine derivatives.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazine |

| 2,5-Dimethylpyrazine |

| 2,6-Dimethylpyrazine |

| 2,6-di-tert-butylpyridine |

| Methyl group |

| 2,5-diethylpyrazine |

| 2-methylpyrazine |

| 2,3-dimethylpyrazine |

| 2,3,5-trimethylpyrazine |

| 2,3,5,6-tetramethylpyrazine |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For pyrazine (B50134) derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets, are commonly employed to predict molecular properties. ijournalse.orgscience.gov

Optimized Geometries and Electronic Structure Elucidation

The electronic structure of pyrazine and its derivatives is characterized by a six-membered aromatic ring containing two nitrogen atoms in a 1,4 arrangement. mdpi.com This configuration results in a unique electron distribution, with increased electron density on the nitrogen atoms and decreased density on the carbon atoms. mdpi.comnih.gov DFT calculations can precisely model this electron density distribution, providing insights into the molecule's reactivity and intermolecular interactions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. science.gov

Table 1: Representative DFT-Calculated Properties for Pyrazine Derivatives

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | A measure of the separation of positive and negative charges. | Influences solubility and intermolecular interactions. Due to its symmetry, the parent pyrazine molecule has a zero dipole moment. nih.gov |

| Electron Density | Distribution of electrons within the molecule. | Higher electron density on nitrogen atoms makes them potential sites for hydrogen bonding. mdpi.comnih.gov |

This table is illustrative and actual values would be obtained from specific DFT calculations on 2,5-bis(1,1-dimethylethyl)-pyrazine.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited state properties, such as electronic absorption spectra. researchgate.net By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths at which a molecule absorbs light. These theoretical spectra can then be compared with experimental data to validate the computational model and aid in the interpretation of spectroscopic results. For pyrazine derivatives, TD-DFT studies have shown that the electronic absorption spectra can maintain good transparency in the blue light band, and substituent groups can significantly affect their nonlinear optical (NLO) properties. science.gov

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This analysis provides a detailed picture of the bonding within a molecule, including the hybridization of atomic orbitals and the nature of bond polarity. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies on Pyrazine Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and a specific physical, chemical, or biological property. ijournalse.org For pyrazine derivatives, QSPR models have been developed to predict properties such as odor thresholds. ijournalse.orgijournalse.orgresearchgate.net

These studies typically involve calculating a large number of molecular descriptors for a set of pyrazine derivatives with known properties. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a model that correlates a subset of these descriptors with the property of interest. ijournalse.orgresearchgate.net For instance, a 2D-QSPR study on 78 pyrazine derivatives used descriptors calculated by DFT methods (B3LYP/6-31G(d)) to successfully model their odor thresholds. ijournalse.orgijournalse.org Similarly, 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied to pyrazine derivatives to understand how steric and electrostatic fields influence their properties. researchgate.net

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules. For pyrazine-based compounds, these methodologies are crucial for understanding their interactions with biological targets, such as proteins. nih.govacs.org

Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of a pyrazine derivative in a solvent or bound to a protein active site. These simulations provide insights into the conformational changes and intermolecular interactions that occur over time. A review of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most common interactions are hydrogen bonds to the pyrazine nitrogen atoms, followed by weak hydrogen bonds involving pyrazine hydrogens, as well as π-interactions. nih.govacs.org These findings highlight that the pyrazine moiety is not merely an aromatic isostere but an active participant in molecular interactions. nih.govacs.org Such simulations are invaluable in drug discovery for predicting binding affinities and designing new molecules with enhanced activity.

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions of the Pyrazine (B50134) Ring

The nitrogen atoms in the pyrazine ring are susceptible to oxidation, leading to the formation of N-oxides. The oxidation of pyrazines can yield mono-N-oxides or di-N-oxides, depending on the stoichiometry and strength of the oxidizing agent. Common reagents for this transformation include peroxy acids, such as trifluoroperacetic acid, and other powerful oxidants like OXONE®. researchgate.net For instance, dichloropyrazine can be oxidized with trifluoroperacetic acid to produce the corresponding di-N-oxide. psu.edu The formation of N-oxides is significant as it can alter the electronic properties of the pyrazine ring, potentially activating it for subsequent reactions.

Table 1: Common Oxidizing Agents for Pyrazine Rings

| Oxidizing Agent | Product Type | Reference |

|---|---|---|

| Trifluoroperacetic acid | Mono- or Di-N-oxide | psu.edu |

| OXONE® | Di-N-oxide | researchgate.net |

| Dimethyldioxirane | N-oxide | researchgate.net |

| Sodium Perborate | Mono-N-oxide | researchgate.net |

Reduction Reactions of Pyrazine Derivatives

The pyrazine ring can be fully reduced to the corresponding saturated heterocycle, piperazine (B1678402). This transformation can be achieved through catalytic hydrogenation under a hydrogen atmosphere using various metal catalysts. researchgate.net Metals such as palladium, iridium, and rhodium have been shown to be effective for the hydrogenation of pyrazines and their activated forms (pyridinium salts). rsc.orgacs.orgacs.org For example, rhodium on a carbon support (Rh/KB) has demonstrated high activity for the electrocatalytic hydrogenation of pyrazine to piperazine. acs.org

Alternatively, chemical reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the C=N double bonds within the pyrazine ring, ultimately yielding the piperazine derivative. masterorganicchemistry.com

Table 2: Selected Reduction Methods for Pyrazine Derivatives

| Method | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Ir-catalyst, H₂ | Chiral Piperazine | nih.gov |

| Catalytic Hydrogenation | Pd-catalyst, H₂ | Piperazin-2-one | rsc.org |

| Electrocatalytic Hydrogenation | Rh/KB | Piperazine | acs.org |

| Chemical Reduction | LiAlH₄ | Piperazine | masterorganicchemistry.com |

Nucleophilic Substitution Reactions on Pyrazine Systems

The pyrazine ring is inherently electron-deficient due to the inductive effect of the two nitrogen atoms, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is in stark contrast to electron-rich aromatic systems like benzene (B151609). For the reaction to proceed, a suitable leaving group, typically a halide, must be present on the ring. The reaction follows an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. google.com The negative charge in this intermediate is effectively delocalized by the ring's nitrogen atoms. In the subsequent, typically fast, elimination step, the leaving group is expelled, and aromaticity is restored. The presence of the bulky tert-butyl groups in 2,5-bis(1,1-dimethylethyl)-pyrazine would likely exert a significant steric hindrance effect, potentially slowing the rate of nucleophilic attack compared to unhindered pyrazines.

Electrophilic Aromatic Substitution Patterns in Pyrazines

Pyrazines are generally resistant to electrophilic aromatic substitution (EAS). The two ring nitrogen atoms strongly deactivate the ring towards attack by electrophiles through their electron-withdrawing inductive effects. masterorganicchemistry.com Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atoms are protonated or coordinate with the Lewis acid catalyst. quora.com This creates a pyridinium-like system, which further exacerbates the ring's deactivation.

When electrophilic substitution is forced to occur under harsh conditions, it is generally observed at the C-3 position. researchgate.net Attack at this position is favored over the C-2 position because the resulting cationic intermediate (Wheland intermediate) is less destabilized. In the resonance structures for C-2 attack, one contributor places a positive charge on the adjacent nitrogen atom, which is highly unfavorable. Attack at C-3 avoids this destabilizing arrangement. nih.gov

Cross-Coupling Reactions Involving Pyrazine Derivatives (e.g., Sonogashira Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazine derivatives. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is well-explored in pyrazine chemistry. acs.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netnih.gov Halogenated pyrazines, such as chloropyrazines, serve as excellent substrates for this transformation. acs.org The general mechanism involves the oxidative addition of the halopyrazine to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the Cu(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. These reactions are crucial for creating π-conjugated pyrazine oligomers used in electronic materials. acs.org

Table 3: Key Components of Sonogashira Coupling

| Component | Function | Example | Reference |

|---|---|---|---|

| Substrate | Electrophile | Chloropyrazine | acs.org |

| Coupling Partner | Nucleophile Source | Terminal Alkyne (e.g., Phenylacetylene) | acs.org |

| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, [Pd(allyl)Cl]₂/PPh₃ | acs.orgnih.gov |

| Co-catalyst | Activates the alkyne | Copper(I) Iodide (CuI) | nih.govscripps.edu |

| Base | Neutralizes HX byproduct | Diethylamine, Triethylamine | nih.gov |

Functionalization and Derivatization Strategies

Beyond the reactions described above, several other strategies exist for the derivatization of the pyrazine core.

Nitration: Direct nitration of the pyrazine ring is exceptionally difficult due to its severe deactivation towards electrophiles. rsc.org The reaction requires aggressive conditions, such as treatment with a mixture of oleum (B3057394) (fuming sulfuric acid) and potassium nitrate, and often results in low yields. rsc.org The introduction of electron-donating groups onto the ring can increase the electron density and facilitate the nitration process. rsc.org

Acetylation: Standard Friedel-Crafts acylation is generally ineffective on highly electron-deficient heterocyclic systems like pyrazine. quora.comyoutube.com The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the basic ring nitrogen, leading to further deactivation. quora.com An alternative method for introducing acyl groups is through homolytic acylation. This radical-based approach can utilize aldehydes as precursors for acyl radicals. rsc.org The reaction proceeds under acidic conditions, where the protonated pyrazine ring is susceptible to attack by the nucleophilic acyl radical, yielding the acylated product with high regioselectivity at positions alpha to a ring nitrogen. rsc.orgacs.org

Esterification and Amidation

The transformation of this compound through esterification and amidation reactions is not typically achieved by direct reaction with the pyrazine core. These functionalization reactions necessitate the presence of a carboxylic acid group on the pyrazine ring. Therefore, a precursor such as 5-tert-butyl-pyrazine-2-carboxylic acid is generally utilized as the starting material for these transformations. The synthesis of such precursors allows for subsequent reactions with alcohols or amines to form the corresponding esters or amides.

Amidation

The amidation of pyrazine carboxylic acids is a well-established method for creating novel compounds with potential biological activity. The process typically involves a two-step procedure. First, the carboxylic acid is converted into a more reactive acyl chloride. This is commonly achieved by reacting the pyrazine-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).

Subsequently, the resulting pyrazine-2-carbonyl chloride is condensed with a primary or secondary amine, often a substituted aniline (B41778), to yield the desired amide. researchgate.netnih.gov Research conducted on 5-tert-butyl-pyrazine-2-carboxylic acid demonstrates this process effectively. In a study, the acid chloride of 5-tert-butyl-pyrazine-2-carboxylic acid was reacted with various ring-substituted anilines to produce a series of N-substituted amides. nih.gov

The synthesis followed the general scheme:

Activation: 5-tert-butyl-pyrazine-2-carboxylic acid is converted to 5-tert-butyl-pyrazine-2-carbonyl chloride.

Condensation: The acid chloride is reacted with a substituted aniline to form the corresponding N-aryl-5-tert-butyl-pyrazine-2-carboxamide.

Several substituted anilines have been used in these syntheses, leading to a diverse range of amide products. nih.gov The details of the reactants and the resulting products are summarized in the table below.

| Amine Reactant (Substituted Aniline) | Resulting Amide Product Name | Reference |

|---|---|---|

| 2-Methylaniline | N-(2-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide | nih.gov |

| 3-Methylaniline | N-(3-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide | nih.gov |

| 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)-5-tert-butyl-pyrazine-2-carboxamide | nih.gov |

| 2-Methoxyaniline | N-(2-methoxyphenyl)-5-tert-butyl-pyrazine-2-carboxamide | nih.gov |

| 3-Bromoaniline | N-(3-bromophenyl)-5-tert-butyl-pyrazine-2-carboxamide | nih.gov |

| 3,5-Bis(trifluoromethyl)aniline | N-[3,5-bis(trifluoromethyl)phenyl]-5-tert-butyl-pyrazine-2-carboxamide | nih.gov |

Esterification

Analogous to amidation, the esterification of this compound requires its conversion to a carboxylic acid derivative first. Once a precursor like 5-tert-butyl-pyrazine-2-carboxylic acid is obtained, standard esterification methods can be applied.

One common method is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the more reactive acid chloride, prepared as in the amidation process, can be reacted with an alcohol to form the ester. This route is often faster and may proceed under milder conditions. While the direct amidation of pyrazine derivatives is more extensively documented in the context of pharmaceutical research, the principles of esterification follow these established organic synthesis pathways. libretexts.orgnih.gov

Halogenation (e.g., Bromination)

Halogenation provides a pathway to further functionalize the this compound molecule. Bromination, in particular, can be achieved through different mechanisms depending on the reaction conditions, primarily targeting either the alkyl side chains or the aromatic pyrazine ring.

Radical Bromination of Alkyl Side Chains

The most common method for brominating alkyl groups adjacent to an aromatic system is through a free-radical chain reaction, known as the Wohl-Ziegler reaction. masterorganicchemistry.com This reaction utilizes N-Bromosuccinimide (NBS) as the source of bromine, which provides a low, constant concentration of Br₂ that favors radical substitution over electrophilic addition to aromatic systems. masterorganicchemistry.com

For this compound, the reaction would target the hydrogens on the methyl groups of the tert-butyl substituents. The mechanism involves three key stages:

Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is decomposed by heat or UV light to form initial radicals. These radicals then react with NBS to produce a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups on a tert-butyl side chain, forming HBr and a tertiary alkyl radical. This radical then reacts with a Br₂ molecule (generated in situ from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

The conditions for this type of reaction are specific to ensure the radical pathway is favored.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of molecular bromine for radical substitution. | masterorganicchemistry.comorganic-chemistry.org |

| Initiator | AIBN or Benzoyl Peroxide | Generates initial radicals upon heating or UV irradiation to start the chain reaction. | researchgate.net |

| Solvent | Non-polar, inert solvent (e.g., CCl₄, 1,2-dichlorobenzene) | Prevents side reactions and dissolves reactants. | researchgate.net |

| Energy Source | Heat or UV light | Initiates the decomposition of the radical initiator. | researchgate.net |

Electrophilic Bromination of the Pyrazine Ring

Direct electrophilic halogenation of the pyrazine ring is also a possibility, though it is generally more challenging. The pyrazine ring is an electron-deficient aromatic system due to the electronegativity of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. Therefore, harsh reaction conditions, such as using a strong Lewis acid catalyst, would be required to facilitate the bromination of the carbon atoms on the pyrazine ring itself. Photochemical methods using NBS have also been shown to be effective for the regioselective bromination of some aromatic compounds and could present a potential route. researchgate.net

Coordination Chemistry of Pyrazine Derivatives

Ligand Design and Chelation Properties of Pyrazine (B50134) Scaffolds

The design of ligands based on pyrazine scaffolds is a cornerstone of modern coordination chemistry. The strategic incorporation of nitrogen atoms within the pyrazine framework allows for the modification of its electronic structure and energy levels, leading to tailored absorption bands. researchgate.net Pyrazine-based compounds are a fascinating class of materials due to their diverse electronic properties and structural versatility. researchgate.net The pyrazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique characteristics to these compounds. researchgate.net

Pyrazine and its derivatives are crucial in constructing metal-organic frameworks (MOFs) with various transition metal ions. researchgate.net With copper(II), pyrazine is particularly effective in building coordination polymers. researchgate.net The planarity of pyrazine molecules, along with the availability of π-electrons and nitrogen atoms, makes them highly efficient inhibitors. researchgate.net

Transition metal complexes with protonated or deprotonated pyridine (B92270)/pyrazine-2-carboxamide ligands have been extensively studied. researchgate.net Their ability to form stable complexes with a wide range of metal oxidation states is attributed to their strong σ-donor properties and flexible coordination geometries. researchgate.net This has led to significant interest in designing these ligands to meet the specific stereochemical requirements of metal-binding sites. researchgate.net

Pyrazine as a Bridging Ligand in Metal Complexes

Pyrazine is a classic example of a bridging ligand, capable of linking two or more metal centers to form polynuclear complexes and coordination polymers. This bridging capability is fundamental to the construction of supramolecular assemblies with tailored properties. rsc.orgnih.gov The rigid and planar nature of the pyrazine ring facilitates strong electronic communication between the coordinated metal ions. rsc.org

In bimetallic complexes, the choice of the bridging ligand is critical for controlling the distance and orientation between the metal centers, which in turn influences the magnetic and electronic properties of the resulting material. rsc.org Pyrazine and its derivatives have been successfully employed to create a variety of bridged systems, from simple dinuclear complexes to extended one-, two-, and three-dimensional networks. researchgate.netnih.gov The resulting structures can exhibit interesting phenomena such as antiferromagnetic coupling and long-range magnetic ordering. nih.govberkeley.edu

Role of Pyrazine Derivatives as N-Donor Organic Ligands

Pyrazine and its substituted derivatives function as effective N-donor ligands in coordination chemistry. researchgate.net The two nitrogen atoms in the pyrazine ring can coordinate to one or two metal centers, acting as a monodentate or a bridging ligand, respectively. The lone pair of electrons on each nitrogen atom allows for the formation of strong coordinate bonds with a variety of metal ions.

The versatility of pyrazine derivatives as ligands is enhanced by the ability to introduce various substituents onto the pyrazine ring. These modifications can alter the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. For instance, the introduction of bulky substituents can control the coordination number and geometry around the metal center.

Furthermore, pyrazine-containing ligands can be designed to be "non-innocent," meaning the ligand itself can participate in redox processes. berkeley.edu This redox activity of the pyrazine ligand can lead to unique electronic structures and properties in the metal complexes, such as high electrical conductivity. berkeley.edu

Synthesis of Metal Complexes Incorporating Pyrazine Derivatives

The synthesis of metal complexes with pyrazine derivatives typically involves the reaction of a metal salt with the pyrazine-based ligand in a suitable solvent. chemprob.orgnih.gov The choice of solvent, temperature, and stoichiometry can significantly influence the final product's structure and dimensionality. nih.gov

For example, the reaction of cobalt(II) with pyrazine and succinic acid under different solvent conditions (water, DMSO, DMF) and temperatures can lead to coordination polymers with diverse architectures, ranging from 1D chains to 3D frameworks. nih.gov The coordination modes of both the pyrazine and the ancillary ligand, such as succinate, play a crucial role in determining the final structure. nih.gov

Formation of Transition Metal Complexes (e.g., Ru(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Cu(I))

A wide array of transition metal complexes incorporating pyrazine derivatives have been synthesized and characterized. These include complexes with:

Ruthenium(III): Ru(III) complexes with various pyrazine derivatives have been prepared and characterized. rsc.org For instance, complexes with 2,3-bis(2-pyridyl)pyrazine (B1584635) (DPP) have been synthesized, where the ligand acts in a bidentate fashion. rsc.org

Manganese(II), Iron(III), Cobalt(II), and Nickel(II): New coordination compounds of these metals with N′-benzylidenepyrazine-2-carbohydrazonamide have been synthesized. nih.gov The ligand in these complexes behaves as a bidentate ligand, coordinating through the azomethine nitrogen and a nitrogen atom from the pyrazine ring. nih.gov Cobalt(II) complexes with pyrazine and succinic acid have also been extensively studied, revealing the influence of reaction conditions on the resulting coordination polymer's architecture. nih.govacs.org

Copper(II) and Copper(I): Copper(II) complexes with pyrazine-modulated oligo-α-aminopyridine ligands have been synthesized, demonstrating the potential of these ligands to form mononuclear complexes that can serve as building blocks for coordination polymers. chemprob.org In some cases, pyrazine can bridge two copper centers. nih.gov

The synthesis of these complexes often involves straightforward solution-based methods, but can also utilize more advanced techniques like solvothermal synthesis to obtain crystalline products. nih.gov

Physicochemical Characterization of Coordination Compounds

The characterization of newly synthesized coordination compounds is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination mode of the pyrazine ligand. chemprob.orgnih.gov Shifts in the vibrational frequencies of the C=N and C=C bonds in the pyrazine ring upon complexation provide evidence of coordination to the metal ion. nih.gov The appearance of new bands at lower frequencies can be attributed to the metal-nitrogen bond stretching vibrations. chemprob.org

Elemental Analysis and Atomic Absorption Spectrometry (AAS)

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized complex. rsc.orgnih.gov It provides the percentage composition of elements such as carbon, hydrogen, and nitrogen in the compound. nih.gov The experimentally determined percentages are then compared with the calculated values for the proposed formula to confirm the stoichiometry of the complex. nih.govresearchgate.net

Atomic Absorption Spectrometry (AAS) is a highly sensitive and specific quantitative technique used to determine the concentration of metal ions in a sample. scienceready.com.auwikipedia.orgtechnologynetworks.com In the context of coordination chemistry, AAS is employed to ascertain the metal content of the synthesized complexes. researchgate.netderpharmachemica.com The method relies on the principle that free metal atoms absorb light at characteristic wavelengths. scienceready.com.au By measuring the amount of light absorbed by the atomized sample, the concentration of the specific metal can be accurately determined, even at very low concentrations in the parts per million (ppm) or parts per billion (ppb) range. scienceready.com.autechnologynetworks.com This technique is crucial for confirming the metal-to-ligand ratio in the coordination compound. researchgate.net

Conductivity Measurements of Metal Complexes

There is no specific data in the scientific literature regarding the conductivity measurements of metal complexes formed with 2,5-bis(1,1-Dimethylethyl)-pyrazine.

For this compound, the large tert-butyl groups would likely prevent the close packing and planar arrangements required to form the extended, bridged polymeric structures that are typically studied for conductivity. The steric hindrance may force the pyrazine rings into non-planar orientations relative to each other, disrupting the pathways for charge transport. Consequently, any complexes formed are more likely to be mononuclear or dinuclear species with insulating properties, which may explain the absence of conductivity studies for this specific ligand.

Stability and Thermodynamic Aspects of Pyrazine-Metal Complexes

No experimental or theoretical data on the thermodynamic stability, such as formation constants (Kf) or other thermodynamic parameters (ΔH, ΔS, ΔG), for metal complexes of this compound has been reported in the literature.

Studies on related heterocyclic ligands have quantified such effects. For example, progressive substitution on pyridine or bipyridine ligands generally leads to a decrease in complex stability. While no specific data tables exist for this compound, it is a reasonable hypothesis that its metal complexes would exhibit significantly lower stability constants than those of unsubstituted pyrazine.

Computational Approaches in Coordination Chemistry

There are no dedicated computational studies, such as those using Density Functional Theory (DFT), that model the coordination, electronic structure, or reaction mechanisms of metal complexes specifically involving this compound.

Computational chemistry is a powerful tool for predicting the properties of coordination compounds. DFT calculations are frequently used to optimize geometries, calculate electronic structures (HOMO-LUMO gaps), predict spectroscopic properties, and determine the stability of metal complexes. banglajol.info For instance, computational studies on various pyrazine-based ligands have provided insights into their electronic properties and how they modulate the behavior of a metal center. nih.gov Some research has used DFT to probe the electronic structure of polynuclear ruthenium complexes bridged by complex pyrazine-containing ligands, assigning visible light absorption bands to metal-to-ligand charge transfer transitions. banglajol.info

A computational analysis of this compound complexes would be valuable. It could quantify the steric strain induced by the tert-butyl groups, predict the resulting bond lengths and angles, and calculate the binding energies to various metals. Such a study would clarify whether the steric hindrance is sufficient to make coordination thermodynamically unfavorable or to favor unusual geometries. However, at present, such a computational investigation has not been published.

Applications in Advanced Materials Science

Pyrazine-Functionalized π-Conjugated Materials

Pyrazine (B50134) units are increasingly being incorporated into π-conjugated systems, which are the cornerstone of organic electronics. rsc.org These materials are sought after for their potential in creating low-cost, large-scale, and flexible electronic devices. rsc.org The integration of pyrazine into the molecular backbone of these materials allows for fine-tuning of their electronic structure, leading to favorable physical and charge transfer properties. rsc.orgnih.gov Donor-acceptor (D-A) architectures, where pyrazine often acts as the electron-accepting moiety, are a common strategy to induce intramolecular charge transfer (ICT), a critical process for many optoelectronic applications. acs.org

The electron-withdrawing nature of the pyrazine ring is fundamental to its role in facilitating charge transfer within a molecule. acs.org In D-A structures, the pyrazine unit enhances the separation of charge upon photoexcitation, which is essential for the functioning of various devices. acs.orgnih.gov Studies on D-A-D chromophores have shown that the fusion of other rings, like benzene (B151609) or thiophene (B33073), onto the central pyrazine acceptor can strengthen these ICT interactions, leading to a bathochromic (red) shift in the material's absorption spectrum. acs.org

The introduction of a pyrazine ring into covalent organic frameworks (COFs) has been shown to bestow distinct optical, electrochemical, and charge-transfer properties. For instance, a pyrazine-functionalized COF (PyPz-COF) demonstrated significantly improved photocatalytic hydrogen generation compared to a similar structure without the pyrazine unit, highlighting the ring's impact on charge transfer and performance. nih.gov In ruthenium(II) complexes, pyrazine-containing ligands facilitate metal-to-ligand charge transfer (MLCT) upon excitation with visible light. nih.gov This process leads to an accumulation of electron density on the ligand, enabling processes like excited-state proton transfer (ESPT). nih.gov

The favorable charge transfer and photophysical properties of pyrazine-based materials have led to their application in a variety of optoelectronic devices. rsc.org Their versatility allows them to be used as sensitizers in solar cells, emissive components in LEDs, and as charge-transporting layers in transistors. rsc.org

Pyrazine derivatives have emerged as highly effective metal-free organic photosensitizers for dye-sensitized solar cells (DSSCs). rsc.orgbohrium.com Their molecular structure can be readily modified to tune their light-harvesting and electronic properties. rsc.org A common design is the D-π-A architecture, where the pyrazine acts as a π-bridge to facilitate intramolecular charge transfer. rsc.orgbohrium.com More complex D-A'-π-A designs, where pyrazine functions as an auxiliary acceptor (A'), have achieved high power conversion efficiencies (PCEs). nycu.edu.tw

Beyond DSSCs, pyrazine derivatives are also being used in perovskite solar cells. A hole transport material (HTM) containing a pyrazine core (PT-TPA) was designed to enhance charge transfer and improve hole mobility in p-i-n planar perovskite devices. epa.gov

| Pyrazine Derivative Type | Device Type | Key Finding / Efficiency | Source |

|---|---|---|---|

| TPP, TPPS, TPPF | DSSC | Power Conversion Efficiency (PCE): 1.31% - 2.64% | mdpi.com |

| Thieno[3,4-b]pyrazine-based | DSSC | PCE up to 5.2% | mdpi.com |

| D-A'–π–A architecture | DSSC | PCEs reaching up to 12.5% | bohrium.com |

| Benzo[3,4-b]pyrazine (BP) dyes | DSSC | PCE up to 9.03% (surpassing standard N719 dye) | nycu.edu.tw |

| PT-TPA (Hole Transport Material) | Perovskite Solar Cell | Designed to improve hole mobility and charge transfer | epa.gov |

In the realm of organic light-emitting diodes (OLEDs), pyrazine derivatives have demonstrated significant potential, particularly in enhancing electron transport. rsc.orgresearchgate.net When 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine was used as a dopant (at 20% by weight) in an emissive polymer layer, the external quantum efficiency of the OLED was significantly enhanced. rsc.orgresearchgate.net This improvement is attributed to the superior electron-transporting properties of the pyrazine system. rsc.orgresearchgate.net

More advanced applications involve using pyrazine derivatives as bridging units in emitters for thermally activated delayed fluorescence (TADF) OLEDs. acs.org A study comparing phenyl, pyridine (B92270), pyrimidine, and pyrazine bridges in D-A-D type TADF emitters found the pyrazine-based structure (pDTCz-DPzS) to be highly advantageous. acs.org OLEDs using this emitter achieved a maximum external quantum efficiency (EQE) of 18% with green electroluminescence and exhibited reduced efficiency roll-off, demonstrating a promising strategy for designing high-performance TADF emitters. acs.org

| Pyrazine Derivative | Role in OLED | Performance Metric | Source |

|---|---|---|---|

| 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine | Dopant in emissive layer | Significantly enhanced external quantum efficiency (up to 0.07%) | rsc.orgresearchgate.net |

| pDTCz-DPzS | TADF Emitter | Maximum External Quantum Efficiency (EQE) of 18% | acs.org |

Pyrazine derivatives are prime candidates for n-type (electron-transporting) organic field-effect transistors (OFETs) due to their electron-deficient nature. acs.org Fused-ring pyrazine derivatives have been synthesized and investigated for this purpose. nih.govacs.org These studies revealed that the size of the fused-ring pyrazine core significantly influences device performance; a larger core leads to lower energy levels of the lowest unoccupied molecular orbital (LUMO), reduced reorganization energy, and more ordered thin-film morphology, all of which contribute to higher electron mobility. nih.govacs.org

OFETs fabricated from these fused-ring compounds have exhibited electron mobilities as high as 0.03 cm² V⁻¹ s⁻¹ under a nitrogen atmosphere. nih.govacs.org Theoretical investigations support these findings, suggesting that introducing a pyrazine ring into polycyclic aromatic hydrocarbons is an effective strategy for designing high-performance n-type OFET materials. acs.orgresearchgate.net This approach helps to lower the molecular orbital energy levels, thereby improving air stability and the efficiency of electron injection, and also promotes the crucial π-stacking necessary for efficient charge transport. acs.org

| Pyrazine Derivative Type | Device Type | Key Performance Metric | Source |

|---|---|---|---|

| Fused-ring pyrazine derivatives | n-type OFET | Electron mobilities up to 0.03 cm² V⁻¹ s⁻¹ | nih.govacs.org |

| Fused-ring pyrazine with larger core | n-type OFET | Lower LUMO, lower reorganization energy, higher mobility | acs.orgnih.govacs.org |

| Pyrazine-containing acenes (theoretical) | n-type OFET | Promotes π-stacking, improves stability and electron injection | acs.org |

Optoelectronic Applications of Pyrazine Derivatives

Pyrazine Derivatives as Organic Semiconductors

The inherent electronic properties of pyrazines make them excellent building blocks for organic semiconductors. acs.org Their electron-deficient character makes them particularly suitable for creating n-type semiconductors, which transport negative charge (electrons). acs.org The incorporation of nitrogen atoms into an aromatic system, as in pyrazine, can enhance stability compared to all-carbon counterparts like pentacene. acs.org

Several fused-ring pyrazine derivatives have been synthesized and shown to function as n-type materials in OFETs, with some achieving high electron mobilities. acs.org Theoretical studies have confirmed that introducing a pyrazine ring is a promising approach to developing excellent n-type organic semiconductor materials, as it favorably modifies electronic structures and molecular packing. acs.orgresearchgate.net While heavily researched for n-type applications, pyrazine's versatility is also demonstrated by its use as the core of a p-type (hole-transporting) material designed for perovskite solar cells, showcasing its broad utility in the field of organic semiconductors. epa.gov

Polymer Chemistry: Synthesis and Characterization of Pyrazine-Based Polymers

The synthesis of high-performance polymer organic cathode materials (OCMs) for sustainable lithium and post-lithium batteries is a significant challenge. One novel approach involves utilizing isolated pyrazine units to construct polymers, which could potentially lead to OCMs with exceptionally high theoretical capacities. nih.govacs.org A pioneering example of this is the synthesis of poly(pyrazinyl sulfide) (PPZS) through a one-step polycondensation reaction between 2,5-dibromopyrazine (B1339098) and Li₂S. nih.gov The resulting polymer was thoroughly characterized, revealing an average degree of polymerization of 20. nih.gov

While a wide array of commercially available pyrazine derivatives are promising monomers for creating pyrazine-based polymers with various linking groups like –CH₂–, –NH–, and –S–, the polymerization of 2,5-bis(1,1-dimethylethyl)-pyrazine specifically is not extensively documented. acs.org The steric hindrance from the bulky tert-butyl groups may present unique challenges and opportunities in the synthesis of polymers.

Another strategy in pyrazine-based polymer synthesis involves the creation of the pyrazine core during the polymerization process. This has been demonstrated in the metal-free, open-to-air synthesis of water-soluble conjugated polymers (WSCPs) from vinyl azides. This method produces pyrazine-based WSCPs with notable water solubility and fluorescence properties.

In a different application, poly(hexaazatrinaphthalene) (PHATN), a polymer with redox-active centers based on electron-deficient pyrazine sites, has been utilized as a universal cathode material for fast-charge batteries, including Na-ion, Mg, and Al batteries. squarespace.comnih.gov This highlights the potential of pyrazine-based polymers in energy storage technologies. squarespace.com

Table 1: Examples of Pyrazine-Based Polymer Synthesis

| Polymer Name | Monomers | Synthesis Method | Key Characteristics |

|---|---|---|---|

| Poly(pyrazinyl sulfide) (PPZS) | 2,5-dibromopyrazine, Li₂S | One-step polycondensation | Average degree of polymerization of 20; high theoretical capacity. nih.govacs.org |

| Pyrazine-based WSCPs | Vinyl azides | Synchronized pyrazine construction and polymerization | Good water solubility and fluorescence properties. |

Design of Functional Materials with Tunable Electronic and Optical Properties

Pyrazine and its derivatives are key components in the design of functional materials with tunable electronic and optical properties, particularly for applications in organic electronics. The electron-withdrawing nature of the pyrazine ring allows for the creation of donor-acceptor (D-A) type polymers with tailored energy levels.

Quantum chemical investigations on materials based on imidazo[1,2-a]pyrazines have shown that introducing different electron-donor side groups can effectively tune the HOMO and LUMO energy levels and the energy gap (Eg) of the resulting compounds, making them suitable candidates for organic solar cells. researchgate.net The specific impact of the 1,1-dimethylethyl (tert-butyl) substituent on the electronic properties of such materials is a subject of interest for fine-tuning these properties.

The structure of coordinating ligands, such as pyrazine derivatives, can modulate the electron density of metal centers in complexes, thereby altering their reactivity and electronic behavior. mdpi.com For instance, in dinuclear Cu(II) complexes, ligand substituents can influence the redox behavior of the Cu(II)/Cu(I) couple, which is crucial for applications in catalysis and antimicrobial materials. mdpi.com

In the context of organic solar cells (OSCs), cost-effective polymer donors have been designed using pyrazine and thiophene units. The noncovalent interaction between the nitrogen atom in the pyrazine ring and the sulfur atom in the thiophene ring imparts excellent planarity to the polymer backbone, which is beneficial for charge transport. acs.org By carefully tuning the molecular structure, a balance between cost-effectiveness and high performance can be achieved in these next-generation energy materials. acs.org

Table 2: Factors Influencing Electronic and Optical Properties of Pyrazine-Based Materials

| Factor | Influence | Application |

|---|---|---|

| Electron-donor side groups | Tunes HOMO/LUMO energy levels and energy gap. researchgate.net | Organic Solar Cells researchgate.net |

| Ligand substituents on metal complexes | Modulates electron density and redox behavior of the metal center. mdpi.com | Catalysis, Antimicrobial Materials mdpi.com |

| Intramolecular noncovalent interactions | Enhances polymer backbone planarity for better charge transport. acs.org | Organic Solar Cells acs.org |

Future Research Directions and Emerging Trends in Pyrazine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of substituted pyrazines, including sterically hindered derivatives like 2,5-bis(1,1-Dimethylethyl)-pyrazine, is moving beyond traditional condensation reactions towards more elegant and sustainable methods. Future research is focused on developing pathways that offer high efficiency, regioselectivity, and atom economy.

One promising avenue is the biomimetic synthesis of 2,5-disubstituted pyrazines through the dimerization of α-amino acid-derived intermediates. nih.govrsc.org This approach mimics natural biosynthetic routes and offers a concise method for creating the pyrazine (B50134) core from readily available and inexpensive amino acids. nih.govrsc.org The in-situ generation of α-amino aldehydes followed by dimerization and oxidation in a one-pot operation represents a significant step forward. nih.govrsc.org

Additionally, modern catalytic methods are being explored to overcome the challenges associated with introducing bulky substituents. Research into catalytic systems, such as those employing iridium or palladium, for the C-alkylation or cross-coupling of pyrazine precursors could provide highly efficient routes to unsymmetrically and symmetrically substituted pyrazines. organic-chemistry.org The development of catalytic processes for functionalizing molecules with significant steric hindrance is a key area of contemporary synthetic chemistry. nih.govnih.govrsc.org Another efficient strategy involves the reaction of (Z)-β-haloenol acetates with an ammonia (B1221849) source, which has been shown to produce a wide range of 2,5-disubstituted pyrazines with excellent regioselectivity and yields. rsc.org

Advancements in Functional Material Development

The unique steric and electronic properties of this compound make it an attractive building block for novel functional materials. The bulky tert-butyl groups can influence molecular packing, solubility, and stability, which are critical parameters in material science.

Future research will likely explore the incorporation of this pyrazine derivative into polymeric structures. For instance, polymers containing dialkoxybenzene units with tert-butyl substituents have been investigated as promising cathode materials for lithium-ion batteries, demonstrating high cell voltage and stable cycling. researchgate.net By analogy, polymers featuring the this compound moiety could be designed to harness the redox properties of the pyrazine ring while benefiting from the stability conferred by the tert-butyl groups.

Furthermore, the nitrogen atoms in the pyrazine ring make it an excellent ligand for forming coordination complexes and metal-organic frameworks (MOFs). The steric hindrance from the tert-butyl groups in this compound could be used to control the coordination environment around a metal center, potentially leading to materials with unique catalytic, magnetic, or photophysical properties.

Continued Application of Computational Chemistry in Pyrazine Systems

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties of new molecules and materials. For this compound, computational studies are crucial for understanding how its bulky substituents influence its electronic structure, reactivity, and potential applications.

DFT and Time-Dependent DFT (TD-DFT) calculations can predict molecular geometries, vibrational frequencies, and electronic absorption and emission spectra. nih.govbohrium.comresearchgate.net Studies on similar molecules, such as 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, have used these methods to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the molecule's chemical activity and charge transfer properties. nih.govresearchgate.net Such analyses can reveal how the tert-butyl groups electronically influence the pyrazine core, which is vital for designing the molecule for specific functions, such as in electronic devices or as a sensor. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate the stability arising from hyperconjugative interactions and charge delocalization within the molecule. nih.govmdpi.com

These computational approaches allow for the in silico screening of derivatives of this compound for desired properties before undertaking complex and resource-intensive synthesis. rsc.org

Interdisciplinary Research Bridging Synthesis with Advanced Applications

The future development of materials based on this compound will heavily rely on interdisciplinary collaboration. The synergy between synthetic organic chemistry, materials science, and computational chemistry is essential for a rational design-build-test cycle.

This interdisciplinary approach involves:

Computational Design: Using DFT and other methods to predict the electronic, optical, and physical properties of materials incorporating the pyrazine unit. rsc.org

Targeted Synthesis: Employing novel and sustainable synthetic routes to create the precisely designed pyrazine-based molecules and polymers. organic-chemistry.org

Material Fabrication and Testing: Incorporating the synthesized compounds into devices (e.g., batteries, LEDs, sensors) and evaluating their performance, feeding the results back to refine the computational models and synthetic targets. researchgate.net

This integrated approach accelerates the discovery of new functional materials by ensuring that synthetic efforts are directed toward compounds with the highest predicted potential.

Focus on Green Chemistry Principles in Pyrazine Synthesis

The principles of green chemistry are increasingly shaping the future of chemical synthesis, and the production of pyrazines is no exception. Future research on the synthesis of this compound will prioritize methods that are environmentally benign and sustainable. nih.gov

Key areas of focus include:

Safer Solvents: Moving away from traditional volatile organic solvents towards greener alternatives. Deep eutectic solvents (DES), which are biodegradable and have low volatility, have already been shown to be effective media for the synthesis of other 2,5-disubstituted pyrazines. researchgate.net

Catalysis: Emphasizing the development of highly efficient catalytic reactions that minimize waste by avoiding the use of stoichiometric reagents. nih.gov This includes both homogeneous and heterogeneous catalysis, which can offer high turnover numbers and easier product purification.

Atom Economy: Designing synthetic pathways, such as multicomponent reactions or cycloadditions, that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. beilstein-journals.org

Renewable Feedstocks: Exploring synthetic routes that begin from renewable resources, such as the biomimetic synthesis from amino acids, aligns perfectly with green chemistry goals. nih.govrsc.orgnih.gov

By embracing these principles, the chemical community can develop methods for producing this compound and its derivatives that are not only scientifically advanced but also environmentally responsible.

常见问题

Q. Q1: What are the established synthetic routes for 2,5-bis(1,1-dimethylethyl)-pyrazine, and how are the products characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A scalable method uses (Z)-β-haloenol acetates as precursors, reacting with tert-butylamine under basic conditions (e.g., KOtBu in DMF) to form the pyrazine core . Post-synthesis characterization employs:

- NMR spectroscopy : Distinct aromatic proton signals (δ 8.9–7.1 ppm) confirm substitution patterns .

- Mass spectrometry (MS) : Molecular ion peaks align with theoretical molecular weights (e.g., [M+H]+ at m/z 248.2) .

- Elemental analysis : Experimental C/H/N percentages are compared with calculated values (e.g., C: 71.6%, H: 9.4%, N: 10.4%) .

Q. Table 1: Analytical Data for Substituted Pyrazines

| Substituents | -NMR (δ, ppm) | Calculated C/H/N (%) | Experimental C/H/N (%) | Yield (%) |

|---|---|---|---|---|

| 3-Fluorophenyl | 8.94 (2H), 7.84–7.88 | 71.64/3.76/10.44 | 71.43/3.85/10.49 | 78 |

| 2-Chlorophenyl | 8.95 (2H), 8.12–7.99 | 63.81/3.35/9.30 | 63.55/3.43/9.41 | 65 |

Q. Q2: How is the antimicrobial activity of this compound assessed, and what are its mechanistic implications?

Methodological Answer: Antimicrobial activity is evaluated using:

- Luciferase reporter assays : Bacterial strains (e.g., E. coli ΔampD) are exposed to the compound to detect cell-wall stress (via ampD promoter activation) and DNA damage (via SOS response) .

- Mammalian cytotoxicity assays : HepG2 or HEK293 cells assess toxicity thresholds using MTT or luminescence-based viability tests .

Q. Key Findings :

- At low concentrations (≤50 µM), the compound induces E. coli cell-wall stress without mammalian cytotoxicity .

- At higher concentrations (≥100 µM), DNA damage pathways (p53, Nrf2) are activated in mammalian cells, suggesting a concentration-dependent dual mechanism .

Advanced Research Questions

Q. Q3: How do structural modifications (e.g., tert-butyl groups) influence the electrochemical properties of pyrazine derivatives in OLED applications?

Methodological Answer: Electrochemical studies (cyclic voltammetry in DMF) reveal:

- Redox behavior : The tert-butyl groups lower π-acidity, shifting reduction potentials (e.g., ) and stabilizing ligand-centered redox processes .

- Ligand design : Bulky substituents reduce intermolecular quenching, enhancing phosphorescent quantum yields (Φ = 0.42–0.58) in Pt(II)-pyrazine OLED emitters .

Q. Table 2: Electrochemical Data for Polynuclear Pt(II)-Pyrazine Complexes

| Complex | Reduction Potentials (V vs SCE) | Φ (Quantum Yield) |

|---|---|---|

| Pt₂(Stpip)₂L1 | -1.8, -2.3, -2.9 | 0.58 |

| Pt(Stpip)L3H | -2.1, -2.7 | 0.42 |

Q. Q4: What strategies resolve contradictions in structure-activity relationships (SAR) for pyrazine derivatives in anticancer research?

Methodological Answer: SAR discrepancies are addressed via:

- Comparative bioassays : Testing derivatives against standardized cell lines (e.g., HCT-116, MCF-7) with IC₅₀ profiling .

- Computational modeling : DFT calculations predict electron density distributions and steric effects of tert-butyl groups on binding to targets like VEGFR2 or MMP9 .

Q. Example :

- This compound shows moderate anticancer activity (IC₅₀ = 61.33 µg/mL in HCT-116) due to enhanced lipophilicity from tert-butyl groups, improving membrane permeability .

Q. Q5: How is this compound integrated into conjugated materials for optoelectronic devices?

Methodological Answer:

- Coordination polymers : The pyrazine core acts as a bridging ligand in Ru(II) or Pt(II) complexes, forming extended π-conjugated networks for charge transport .

- Solution-processable OLEDs : Spin-coating binuclear Pt(II)-pyrazine complexes yields films with luminance >1,000 cd/m² at 620 nm (red emission) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。